2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclopropyl group, a furan-2-ylmethyl group, and an acetamide moiety, making it a unique and versatile molecule in various fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide typically involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.
Furan-2-ylmethylamine Synthesis: Furan-2-ylmethylamine is prepared by reacting furan-2-carboxaldehyde with ammonia in the presence of a reducing agent.
Acetamide Formation: The final step involves the reaction of cyclopropylamine and furan-2-ylmethylamine with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Amines or alcohols, depending on the reducing agent used.
Substitution Products: Amides, amines, or substituted furans.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other acetamide derivatives, furan derivatives, and cyclopropylamine derivatives.
Uniqueness: The combination of the cyclopropyl group, furan-2-ylmethyl group, and acetamide moiety gives this compound distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKHEOKYMFDWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.